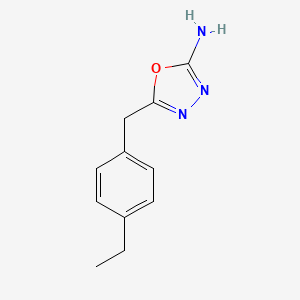

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

Descripción

Historical Development of 1,3,4-Oxadiazole Chemistry

The development of 1,3,4-oxadiazole chemistry traces its origins to the pioneering work of Ainsworth in 1965, who first successfully prepared the parent 1,3,4-oxadiazole heterocycle through thermolysis of ethyl formate formyl hydrazone at atmospheric pressure. This groundbreaking synthesis marked a significant milestone in heterocyclic chemistry, establishing the foundation for subsequent exploration of this versatile ring system. The historical significance of this discovery becomes evident when considering that 1,3,4-oxadiazole emerged as one of four possible isomeric forms of oxadiazole, alongside 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole.

Following Ainsworth's initial work, the field experienced rapid expansion as researchers recognized the unique properties and potential applications of 1,3,4-oxadiazole derivatives. The thermolysis method established by Ainsworth involved heating ethyl formate formyl hydrazone under controlled atmospheric conditions, resulting in the formation of the stable five-membered heterocyclic structure. This synthetic approach demonstrated the feasibility of constructing the oxadiazole framework and provided a template for subsequent methodological developments in the field.

The evolution of 1,3,4-oxadiazole chemistry throughout the latter half of the twentieth century was characterized by increasing sophistication in synthetic methodologies and growing appreciation for the biological and pharmaceutical relevance of these compounds. Scientific attention toward 1,3,4-oxadiazole applications has shown continuous growth since the year 2000, as evidenced by Web of Science data indicating sustained research interest in this heterocyclic system. This sustained attention reflects the recognition of 1,3,4-oxadiazoles as privileged scaffolds in medicinal chemistry, capable of exhibiting diverse biological activities including anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory properties.

Significance of 5-Substituted-1,3,4-oxadiazol-2-amines in Heterocyclic Chemistry

The 5-substituted-1,3,4-oxadiazol-2-amine subfamily represents a particularly important class of heterocyclic compounds within the broader oxadiazole family, distinguished by their unique substitution pattern and enhanced pharmacological potential. These compounds are characterized by the presence of an amino group at the 2-position of the oxadiazole ring, which significantly influences their chemical reactivity and biological interactions. The amino functionality serves as a crucial pharmacophore, enabling hydrogen bonding interactions with biological targets and contributing to the overall pharmacological profile of these molecules.

Research has demonstrated that 5-aryl-1,3,4-oxadiazol-2-amines exhibit enhanced binding affinity toward various biological targets, particularly in the context of enzyme inhibition. These compounds have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, with some derivatives demonstrating lower inhibitory concentration values against acetylcholinesterase compared to established pharmaceutical agents. The structural framework of 5-substituted-1,3,4-oxadiazol-2-amines allows for extensive modification at the 5-position, enabling the incorporation of diverse aromatic and aliphatic substituents that can modulate biological activity and physicochemical properties.

The significance of this compound class is further emphasized by their role as bioisosteres of amides and esters, which can significantly contribute to increased pharmacological activity through participation in hydrogen bonding interactions with biological receptors. The 1,3,4-oxadiazole heterocycle exhibits the character of conjugated diene due to reduced aromaticity resulting from the replacement of two carbon-hydrogen groups in furan by two nitrogen atoms. This structural modification creates a thermally stable aromatic molecule with unique electronic properties that distinguish it from other heterocyclic systems.

The versatility of 5-substituted-1,3,4-oxadiazol-2-amines in medicinal chemistry applications is demonstrated by their incorporation into various pharmaceutical development programs. These compounds serve as multitargeting entities capable of addressing multiple pathogenetic pathways, making them particularly valuable in the development of drugs for complex diseases. The amino group at the 2-position can be further modified through secondary substitution with heteroaryl or cycloalkyl groups, or incorporated into heterocyclic structures as tertiary amines, providing additional opportunities for structural optimization.

Structural Classification and Heterocyclic Framework

The compound 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole isomer class, which is distinguished by the positioning of nitrogen atoms at the 1,3,4-positions within the five-membered heterocyclic ring system. This isomeric arrangement creates a unique electronic environment that significantly influences the compound's chemical behavior and potential interactions with biological systems. The 1,3,4-oxadiazole framework consists of a five-membered aromatic ring containing one oxygen atom and two nitrogen atoms, with the specific positioning creating distinct chemical properties compared to other oxadiazole isomers.

The structural framework of this compound can be systematically described through its substitution pattern and molecular architecture. The compound features a 4-ethylbenzyl substituent attached to the 5-position of the oxadiazole ring through a methylene linker, while an amino group occupies the 2-position. This substitution pattern creates a molecule with distinct hydrophobic and hydrophilic regions, influencing its overall physicochemical properties and potential biological interactions.

The heterocyclic framework exhibits specific geometric parameters that define the spatial arrangement of atoms and influence molecular recognition processes. The oxadiazole ring maintains planarity, with bond angles characteristic of the aromatic system. The 4-ethylbenzyl substituent introduces flexibility through the methylene linker, allowing for conformational adjustments that may be important for biological activity. The presence of the ethyl group on the benzyl moiety further modulates the compound's lipophilicity and may influence interactions within biological systems compared to other substitutions such as methoxy or nitro groups.

Table 1: Structural Classification and Molecular Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃N₃O |

| CAS Number | 1177336-92-3 |

| MDL Number | MFCD16631722 |

| InChI Key | HVPQGHLNUROCRP-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(CC2=NN=C(N)O2)C=C1 |

The InChI code for this compound provides a systematic representation of its molecular structure: 1S/C11H13N3O/c1-2-8-3-5-9(6-4-8)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14). This detailed structural identifier enables precise molecular identification and facilitates computational studies and database searches.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect its heterocyclic nature and specific substitution pattern, providing insight into its behavior under various conditions and potential applications. The compound exists as a solid at room temperature with a molecular weight of 203.25 daltons, placing it within the typical range for small molecule pharmaceutical compounds. The solid-state characteristics contribute to its stability and handling properties, making it suitable for various synthetic and analytical applications.

The thermal properties of 1,3,4-oxadiazole derivatives generally reflect the stability of the heterocyclic framework. While specific melting point data for this compound may vary depending on purity and crystal form, related 1,3,4-oxadiazole compounds typically exhibit well-defined melting points that can serve as indicators of purity and identity. The parent 1,3,4-oxadiazole is reported to be a liquid with a boiling point of 150°C, providing a reference point for understanding the thermal behavior of substituted derivatives.

Solubility characteristics play a crucial role in determining the compound's utility in various applications. Based on structural considerations and comparison with related compounds, this compound likely exhibits solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and chloroform, which are commonly used for oxadiazole derivatives. The presence of the amino group enhances hydrogen bonding capability, potentially improving solubility in protic solvents compared to non-functionalized analogs.

Table 2: Physical and Chemical Properties

| Property | Value | Reference Standard |

|---|---|---|

| Molecular Weight | 203.25 g/mol | - |

| Physical State | Solid | Room temperature |

| Purity (Commercial) | 95% | Analytical grade |

| Predicted Density | ~1.2 g/cm³ | Estimated from analogs |

| Hydrogen Bond Acceptors | 3 | Nitrogen and oxygen atoms |

| Hydrogen Bond Donors | 2 | Amino group |

The spectroscopic properties of this compound provide valuable information for structural characterization and analytical identification. Infrared spectroscopy typically reveals characteristic absorption bands for 1,3,4-oxadiazole derivatives, including carbon-nitrogen stretching vibrations around 1640-1650 cm⁻¹ and carbon-oxygen stretching around 1020 cm⁻¹. The presence of the amino group would contribute additional characteristic absorptions in the infrared spectrum, particularly nitrogen-hydrogen stretching vibrations.

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound. The aromatic protons of the 4-ethylbenzyl substituent would appear in the typical aromatic region of the proton nuclear magnetic resonance spectrum, while the methylene linker connecting to the oxadiazole ring would exhibit characteristic chemical shifts. The ethyl group would display typical splitting patterns for the methyl and methylene components, and the amino group would contribute exchangeable protons whose chemical shifts depend on solvent and concentration conditions.

The electronic properties of this compound are influenced by the electron-deficient nature of the oxadiazole ring and the electron-donating character of the amino substituent. This electronic distribution affects the compound's reactivity patterns and potential for various chemical transformations. The presence of multiple nitrogen atoms creates potential coordination sites for metal complexation, which may be relevant for catalytic applications or biological interactions involving metal-containing enzymes.

Structure

2D Structure

Propiedades

IUPAC Name |

5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-8-3-5-9(6-4-8)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPQGHLNUROCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Acylhydrazides or Acylthiosemicarbazides

One of the most effective and widely used methods involves the oxidative cyclization of acylhydrazides or acylthiosemicarbazides to form 2-amino-1,3,4-oxadiazoles. The general scheme is:

- Step 1: Synthesis of acylhydrazide intermediate by reacting 4-ethylbenzyl carboxylic acid derivatives with hydrazine hydrate.

- Step 2: Cyclization of the acylhydrazide under oxidative conditions using oxidants such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide or other mild oxidants.

- Step 3: Isolation and purification of the this compound product.

This method is advantageous due to its high yield (up to 97% reported in related compounds), mild reaction conditions, and scalability to gram quantities. The use of visible-light photocatalysis with eosin-Y and atmospheric oxygen has also been reported as a green alternative for oxidative cyclization, providing yields above 90% for similar oxadiazole derivatives.

One-Pot Coupling Using Propanephosphonic Anhydride (T3P)

An alternative eco-friendly approach involves the one-pot synthesis of 2-amino-1,3,4-oxadiazoles by coupling acylhydrazides with isocyanates using propanephosphonic anhydride (T3P) as a coupling reagent. This method proceeds as follows:

- Acylhydrazide derived from 4-ethylbenzyl acid is reacted with an appropriate isocyanate.

- T3P facilitates the cyclization and dehydration to form the oxadiazole ring.

- The reaction proceeds under mild conditions with minimal epimerization and high functional group tolerance.

This method is noted for its regioselectivity and environmental compatibility, making it suitable for diverse 5-substituted oxadiazole derivatives.

Synthesis via Tetrazole Intermediate and Rearrangement

A patented method describes the preparation of 5-alkyl-1,3,4-oxadiazole derivatives through:

- Preparation of 5-substituted-1H-tetrazole intermediate from dialkyl oxalate and hydrazine hydrate.

- Selective acylation at the N-2 position of the tetrazole.

- Rearrangement of the acylated tetrazole to yield the 5-alkyl-1,3,4-oxadiazole-2-carboxylate.

Although this method is primarily for alkyl esters, the general approach can be adapted for 5-(4-ethylbenzyl) substitution by selecting appropriate starting materials.

Halogenated Oxadiazole Precursors and Amination

Older methods involve preparing halogenated oxadiazole intermediates (e.g., 5-trihalomethyl-1,2,4-oxadiazoles) followed by amination to introduce the amino group. While this approach is more common for 1,2,4-oxadiazoles, it provides insight into alternative synthetic strategies that could be adapted for 1,3,4-oxadiazoles.

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields for related 5-substituted 1,3,4-oxadiazol-2-amines, which can be extrapolated to this compound synthesis:

Analytical Characterization

The synthesized this compound and related derivatives are typically characterized by:

- Infrared Spectroscopy (IR): Characteristic bands for C=N stretching around 1610 cm⁻¹ and NH₂ stretching at 3300-3400 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- $$ ^1H $$ NMR shows methylene protons of the benzyl group around 4.0-4.3 ppm and aromatic protons consistent with the 4-ethylbenzyl substitution.

- $$ ^{13}C $$ NMR reveals oxadiazole carbons near 164-170 ppm.

- Mass Spectrometry (MS): Molecular ion peaks confirming the molecular weight.

- Melting Point Determination: Provides purity indication and structural confirmation.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activity.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares 5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-amine with structurally related 1,3,4-oxadiazole derivatives, highlighting substituent effects on biological activity and physicochemical properties:

GP* = Growth Percent (lower values indicate higher cytotoxicity).

Key Comparative Insights

- Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO₂): Enhance hydrogen-bonding interactions with enzyme targets (e.g., GSK-3β ). Lipophilic Groups (e.g., Ethylbenzyl): Likely improve blood-brain barrier penetration, making them candidates for CNS-targeted therapies . Heteroaryl Substituents (e.g., pyridyl): Increase solubility and enable π-π stacking with biological targets, as seen in cytotoxic derivatives .

Synthetic Methodologies :

- The ethylbenzyl derivative can be synthesized via oxidative cyclization of semicarbazides or hydrazides, similar to methods used for 5-aryl-1,3,4-oxadiazol-2-amines .

- Photocatalytic methods (e.g., eosin-Y/CBr₄) achieve high yields (>90%) for halogenated analogs , suggesting scalability for the ethylbenzyl variant.

Safety and Toxicity :

Molecular Docking and Mechanism of Action

Actividad Biológica

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Structure and Properties

The molecular structure of this compound features a five-membered oxadiazole ring substituted with a 4-ethylbenzyl group. This configuration enhances its interaction with biological targets due to the presence of both hydrophobic and polar regions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole core have shown effectiveness against various bacterial strains. In particular, studies demonstrate that derivatives with longer alkyl chains enhance antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MICs) for effective compounds typically range from 4 to 16 µM against drug-resistant strains .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | M. tuberculosis | 4–8 |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. kansasii | 8–16 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. Compounds in this class have shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. Notably, derivatives tested using the rat paw edema method exhibited significant reductions in inflammation compared to controls .

Analgesic Effects

Analgesic properties have been observed in several oxadiazole derivatives. Studies suggest that these compounds act through multiple pathways to alleviate pain. For example, some derivatives demonstrated better analgesic effects than standard reference drugs in acute pain models .

Anticancer Activity

The anticancer potential of this compound has been highlighted in studies involving various human cancer cell lines. The oxadiazole scaffold has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific derivatives have shown IC50 values indicating potent anticancer activity against breast cancer and leukemia cell lines .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Dhumal et al. (2016) highlighted the efficacy of oxadiazole derivatives against Mycobacterium bovis, demonstrating their potential as antitubercular agents .

- Anti-inflammatory Research : In a recent publication (2021), researchers evaluated the anti-inflammatory effects of various oxadiazole analogs using carrageenan-induced paw edema models. The results showed significant inhibition of inflammation markers .

- Analgesic Assessment : A comparative study on analgesic activity revealed that certain oxadiazole derivatives provided superior relief in formalin-induced pain models compared to traditional analgesics .

Q & A

Q. What advanced separation techniques improve purification of this compound?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) for high-resolution separation.

- Membrane filtration : Use nanofiltration to remove low-molecular-weight impurities, as categorized under CRDC subclass RDF2050104 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.